3-Chloro-4-nitro-1H-indazole

Description

Properties

IUPAC Name |

3-chloro-4-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGAGLJJSMABRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502510 |

Source

|

| Record name | 3-Chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54768-47-7 |

Source

|

| Record name | 3-Chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

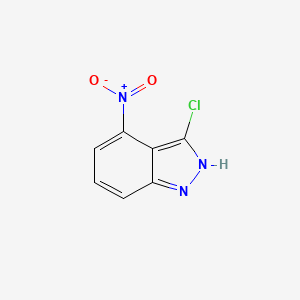

Physicochemical properties of 3-Chloro-4-nitro-1H-indazole

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-nitro-1H-indazole

Introduction: The Indazole Scaffold in Modern Chemistry

The indazole heterocycle, a fusion of benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made its derivatives central to the development of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[2][3] The strategic functionalization of the indazole core allows for the fine-tuning of its biological activity and physicochemical properties. This guide focuses on a specific, highly functionalized derivative: 3-Chloro-4-nitro-1H-indazole . The introduction of a chloro group at the 3-position and a nitro group at the 4-position creates a molecule with distinct reactivity and potential, making it a valuable intermediate for chemical synthesis and a candidate for further investigation in drug discovery programs.

Molecular Structure and Physicochemical Profile

The arrangement of the chloro and nitro substituents on the indazole core dictates the molecule's electronic distribution, polarity, and reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the properties of the entire ring system.

Chemical Structure Diagram

Caption: Chemical structure of 3-Chloro-4-nitro-1H-indazole.

Core Physicochemical Data

Experimental data for this specific isomer is not widely published. The following table summarizes key properties, primarily based on computational predictions from chemical databases and data from closely related isomers.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN₃O₂ | [4] |

| Molecular Weight | 197.58 g/mol | [4] |

| CAS Number | 29242-45-1 | Inferred from supplier data |

| Appearance | Expected to be a yellow crystalline solid | Based on similar nitro-indazoles[2] |

| Melting Point | Not available. Related compound 3-chloro-6-nitro-1H-indazole has a reported m.p. of 351 K (78°C).[2] | |

| LogP (predicted) | 1.83 | [4] |

| Solubility | Expected to be poorly soluble in water, soluble in polar organic solvents like DMF, DMSO, and THF. | General chemical principles |

Synthesis and Chemical Reactivity

The synthesis of substituted indazoles can be achieved through various cyclization strategies.[5] For chloro-nitro-indazoles, a common approach involves the chlorination of a nitro-indazole precursor.

Representative Synthesis Workflow

A plausible synthetic route starts from a commercially available nitro-indazole, which is then chlorinated. The following workflow illustrates the synthesis of the related isomer, 3-chloro-6-nitro-1H-indazole, which provides a reliable template for understanding the synthesis of the target molecule.[6]

Caption: General workflow for the synthesis of a chloro-nitro-indazole.[6]

Key Aspects of Reactivity

The reactivity of 3-Chloro-4-nitro-1H-indazole is governed by the interplay of its functional groups:

-

The Indazole N-H: The proton on the pyrazole ring is acidic and can be readily deprotonated with a base. This makes the nitrogen atom a nucleophile, allowing for N-alkylation or N-acylation reactions to introduce various side chains.[2][7]

-

C3-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent pyrazole nitrogen and the nitro group on the benzene ring activates the chloro group for displacement by nucleophiles such as amines, alcohols, or thiols. This is a primary route for generating diverse libraries of 3-substituted indazole derivatives.

-

C4-Nitro Group: The nitro group is a powerful electron-withdrawing group that deactivates the benzene ring toward electrophilic substitution. Its most significant synthetic utility lies in its ability to be reduced to an amino group (-NH₂). This transformation opens up a vast array of subsequent chemical modifications, including diazotization, amide bond formation, and reductive amination, making it a versatile synthetic handle.

Spectral Data and Structural Elucidation

Unequivocal identification of 3-Chloro-4-nitro-1H-indazole relies on a combination of spectroscopic techniques. While a complete, published spectrum for this specific isomer is not available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[1][8]

-

¹H NMR: The spectrum is expected to show signals for three aromatic protons on the benzene portion of the ring, in addition to the broad N-H proton signal. The precise chemical shifts and coupling constants (J-values) would be influenced by the strong deshielding effect of the nitro group and the chloro-substituent.

-

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms of the indazole ring. The carbon atom attached to the chlorine (C3) and the carbon attached to the nitro group (C4) would show characteristic shifts. A database entry for 3-Chloro-4-nitroindazole indicates the presence of these signals.[9]

-

Mass Spectrometry (MS): The mass spectrum would be critical for confirming the molecular weight. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum should exhibit two peaks: a molecular ion peak (M⁺) and an M+2 peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Role as a Chemical Intermediate in Drug Discovery

Substituted indazoles are foundational in the synthesis of complex molecules with therapeutic potential.[1][10] 3-Chloro-4-nitro-1H-indazole serves as a versatile building block, offering multiple points for diversification.

Caption: Synthetic utility of 3-Chloro-4-nitro-1H-indazole as a building block.

The ability to perform selective modifications at three different positions (N1, C3, and C4) allows researchers to systematically explore the structure-activity relationship (SAR) of a lead compound. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and investigated for their antileishmanial activity, demonstrating the potential of this scaffold to target enzymes like trypanothione reductase in parasites.[1]

Experimental Protocols: Synthesis and Analysis

To ensure scientific integrity, any synthesis must be paired with a robust analytical method to validate the identity and purity of the final compound.

Protocol 1: Representative Synthesis of a Chloro-Nitro-Indazole

This protocol is adapted from the synthesis of 3-chloro-6-nitro-1H-indazole and serves as an illustrative example.[6]

Objective: To synthesize 3-chloro-6-nitro-1H-indazole via chlorination of 6-nitro-1H-indazole.

Materials:

-

6-nitro-1H-indazole

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite (NaOCl) solution (5.25%)

-

Hydrochloric acid (HCl), dilute

-

Ethyl acetate

-

Distilled water

-

Ice-water bath, magnetic stirrer, separation funnel, rotary evaporator

Procedure:

-

Salt Formation: Dissolve 6-nitro-1H-indazole (e.g., 5.0 g) in an aqueous solution of sodium hydroxide. Heat gently until a clear, colored solution is formed. Rationale: Deprotonating the indazole N-H increases its solubility in the aqueous medium and activates the ring for the subsequent reaction.

-

Cooling: Cool the reaction mixture in an ice-water bath for at least 15 minutes. Rationale: The chlorination reaction is exothermic; maintaining a low temperature controls the reaction rate and minimizes side product formation.

-

Chlorination: Slowly add the sodium hypochlorite solution dropwise to the cooled, stirring mixture. Rationale: NaOCl is the chlorinating agent. A slow addition is crucial for temperature control.

-

Reaction: Continue stirring the mixture at 0°C for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Precipitation: Upon completion, carefully adjust the pH of the solution to 7 using dilute hydrochloric acid. The product should precipitate out of the solution. Rationale: Neutralization protonates the indazole, decreasing its aqueous solubility and causing it to precipitate.

-

Extraction & Purification: Extract the product into ethyl acetate. Wash the combined organic layers with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography.[6]

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol describes a general method for analyzing the purity of chloro-nitro-indazole derivatives.[4]

Objective: To determine the purity of the synthesized 3-Chloro-4-nitro-1H-indazole.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reverse-phase C18 column (e.g., Newcrom R1).

-

HPLC-grade acetonitrile (MeCN) and water.

-

Phosphoric acid or formic acid (for MS compatibility).

-

Sample of synthesized compound dissolved in a suitable solvent (e.g., MeCN).

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A typical starting point is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). For example, 60:40 MeCN:Water. Rationale: The acid improves peak shape by ensuring the analyte is in a single protonation state.

-

System Equilibration: Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the dissolved sample onto the column.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (typically around 254 nm or a wavelength determined by a UV scan).

-

Data Analysis: Integrate the area of the peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. Rationale: This provides a quantitative measure of the product's purity relative to any impurities that are detectable by UV.

References

- Smolecule. (2023, August 15). 3-Bromo-6-chloro-4-nitro-1H-indazole.

- SpectraBase. 3-CHLORO-4-NITROINDAZOLE - Optional[13C NMR] - Chemical Shifts.

- Ben-Abdelouahab, T., et al. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure.

- PubChem. 3-Chloro-4-fluoro-5-nitro-1H-indazole.

- PubChem. 3-Chloro-1H-indazole.

- ChemicalBook. 1000340-93-1(3-CHLORO-4-FLUORO-7-NITRO (1H)INDAZOLE) Product Description.

- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.

- ResearchGate. (2017, November 3). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE.

- ResearchGate. (2017, July 13). 3-Chloro-1-ethyl-6-nitro-1H-indazole.

- The Royal Society of Chemistry.

- Sigma-Aldrich. 3-Chloroindazole 97 29110-74-5.

- SIELC Technologies. (2018, May 16). 1H-Indazole, 3-chloro-6-nitro-.

- Organic Chemistry Portal. Indazole synthesis.

- BLD Pharm. 3-Chloro-5-methyl-4-nitro-1H-indazole.

- PubChemLite. 3-chloro-5-nitro-1h-indazole (C7H4ClN3O2).

- Taylor & Francis Online. Indazole – Knowledge and References.

- Appchem. 1H-Indazole, 3-chloro-4-fluoro-7-nitro-.

- The Automated Topology Builder. 3-Chloro-1H-indazole.

- PubChemLite. 4-chloro-5-nitro-1h-indazole (C7H4ClN3O2).

- ChemicalBook. 3-CHLORO-1H-INDAZOL-5-AMINE(41330-49-8) 1 h nmr.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). Mastering Organic Synthesis with 3-Chloro-5-nitro-1H-indazole (CAS 4812-45-7).

- CP Lab Safety. 3-Chloro-4-nitro-1H-indazole, 95% Purity, C7H4ClN3O2, 1 gram.

- PubChem. 1H-Indazole, 3-chloro-6-nitro-.

- PubChem. 3-Chloro-4-nitrophenol.

- PubChem. 2-Chloro-4-nitro-1H-imidazole.

- National Center for Biotechnology Information. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.

- ChemicalBook. (2025, July 24). 3-CHLORO-6-NITRO (1H)INDAZOLE.

- Chemsrc. (2025, August 25). 3-Nitro-1H-indazole.

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 1H-Indazole, 3-chloro-6-nitro- | SIELC Technologies [sielc.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Buy 3-Bromo-6-chloro-4-nitro-1H-indazole | 885519-92-6 [smolecule.com]

1H and 13C NMR spectral data of 3-Chloro-4-nitro-1H-indazole

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-4-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-4-nitro-1H-indazole. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, offers predictive assignments based on established principles of substituent effects, and presents a robust experimental protocol for data acquisition. By explaining the causality behind spectral patterns and experimental design, this guide serves as a practical resource for the structural elucidation and characterization of this and related heterocyclic compounds.

Introduction: The Significance of 3-Chloro-4-nitro-1H-indazole

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The specific compound, 3-Chloro-4-nitro-1H-indazole, is a highly functionalized derivative whose utility as a synthetic intermediate or a bioactive molecule candidate necessitates unambiguous structural verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide offers a detailed interpretation of the expected NMR spectra of 3-Chloro-4-nitro-1H-indazole, grounding the analysis in the fundamental electronic effects of its substituents.

Molecular Structure and Electronic Considerations

To interpret the NMR spectra of 3-Chloro-4-nitro-1H-indazole, it is essential to first consider its molecular structure and the electronic influence of its substituents. The indazole ring system is an aromatic bicyclic heterocycle that exists predominantly in its 1H-tautomeric form in solution.[2] The substituents at positions 3 and 4—a chloro group and a nitro group, respectively—profoundly modulate the electron density distribution across the ring, which in turn governs the chemical shifts of the carbon and proton nuclei.

-

3-Chloro Group: The chlorine atom is electronegative, exerting an electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in resonance, exerting a weak electron-donating resonance effect (+R). Overall, it deactivates the ring towards electrophilic substitution but directs incoming groups to the ortho and para positions. Its primary influence in NMR is a direct deshielding effect on the carbon to which it is attached (C-3).

-

4-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups, operating through both a strong inductive effect (-I) and a strong resonance effect (-R). This significantly reduces electron density at the ortho (positions 3 and 5) and para (position 7) carbons of the benzene ring portion, leading to a substantial downfield shift (deshielding) of the nuclei at or near these positions.

The combination of these effects results in a highly polarized aromatic system with distinct and predictable NMR spectral features.

Caption: Molecular structure of 3-Chloro-4-nitro-1H-indazole with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals: three in the aromatic region corresponding to the protons on the benzene ring (H-5, H-6, H-7) and one broad signal at a significant downfield shift for the N-H proton.

-

N1-H: This proton is acidic and subject to chemical exchange. It is expected to appear as a very broad singlet in a polar aprotic solvent like DMSO-d₆, typically in the range of δ 13.0–14.0 ppm.[3] Its broadness is a key identifying feature.

-

H-5: This proton is ortho to the strongly electron-withdrawing nitro group. This proximity causes significant deshielding through both resonance and anisotropic effects. Therefore, H-5 is predicted to be the most downfield of the aromatic protons, appearing as a doublet of doublets (dd) or a simple doublet (d) due to coupling with H-6.

-

H-7: This proton is para to the nitro group. While also deshielded by the nitro group's resonance effect, the effect is typically less pronounced than at the ortho position. It is expected to appear as a doublet of doublets (dd) or a doublet (d) from coupling to H-6.

-

H-6: This proton is meta to the nitro group and is generally the least affected by its deshielding. It will appear as a triplet (t) or a doublet of doublets (dd) due to coupling with both H-5 and H-7.

The coupling constants (J) are expected to follow typical aromatic patterns: ³J (ortho coupling) ≈ 7–9 Hz and ⁴J (meta coupling) ≈ 1–3 Hz.

Table 1: Predicted ¹H NMR Data for 3-Chloro-4-nitro-1H-indazole (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |

|---|---|---|---|---|

| N1-H | 13.5 - 14.5 | br s | - | Acidic proton, subject to exchange and H-bonding. |

| H-5 | 8.4 - 8.6 | d or dd | ³JH5-H6 ≈ 8-9 | Strongly deshielded by ortho -NO₂ group. |

| H-7 | 8.0 - 8.2 | d or dd | ³JH7-H6 ≈ 7-8 | Deshielded by para -NO₂ group. |

| H-6 | 7.6 - 7.8 | t or dd | ³JH6-H5 ≈ 8-9, ³JH6-H7 ≈ 7-8 | Least deshielded aromatic proton. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals, corresponding to the seven unique carbon atoms of the indazole core. The chemical shifts are highly dependent on the attached substituents and the hybridization state.

-

C-4 (ipso-Nitro): The carbon directly attached to the nitro group (ipso-carbon) is expected to be significantly deshielded due to the strong electron-withdrawing nature of the substituent.

-

C-3 (ipso-Chloro): The carbon bearing the chlorine atom will also be deshielded, though typically to a lesser extent than the carbon attached to the nitro group.

-

C-7a & C-3a (Bridgehead): These quaternary carbons are part of the aromatic system and will have distinct chemical shifts. C-7a is often found further downfield than C-3a in similar indazole systems.[2]

-

C-5, C-6, C-7: These protonated carbons will show shifts characteristic of a highly substituted benzene ring. C-5 and C-7 (ortho and para to the nitro group) are expected to be more deshielded than C-6 (meta to the nitro group).

Table 2: Predicted ¹³C NMR Data for 3-Chloro-4-nitro-1H-indazole (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-7a | 140 - 142 | Bridgehead carbon, adjacent to benzene ring. |

| C-4 | 138 - 140 | ipso-Carbon attached to the strongly electron-withdrawing -NO₂ group. |

| C-3 | 135 - 137 | ipso-Carbon attached to the electronegative Cl atom. |

| C-3a | 128 - 130 | Bridgehead carbon, adjacent to pyrazole ring. |

| C-5 | 125 - 127 | Deshielded by ortho -NO₂ group. |

| C-7 | 122 - 124 | Deshielded by para -NO₂ group. |

| C-6 | 118 - 120 | Least deshielded aromatic methine carbon. |

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating, field-proven methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-Chloro-4-nitro-1H-indazole. Adherence to this protocol ensures reproducibility and accuracy.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR).

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it is an excellent solvent for many polar organic compounds and allows for the clear observation of exchangeable N-H protons.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Shimming:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Lock the field on the deuterium signal of the DMSO-d₆ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard 1D proton (e.g., 'zg30')

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): 16 to 64 (adjust for sample concentration)

-

Receiver Gain (RG): Adjust automatically.

-

-

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Standard 1D carbon with proton decoupling (e.g., 'zgpg30')

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 1024 to 4096 (or more, as ¹³C is less sensitive)

-

Receiver Gain (RG): Adjust automatically.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO solvent peak to δ 2.50 ppm (for ¹H) and δ 39.52 ppm (for ¹³C).

-

Integrate the ¹H signals and perform peak picking for both spectra.

-

Caption: Standard workflow for NMR sample preparation, acquisition, and data processing.

Conclusion

The structural characterization of 3-Chloro-4-nitro-1H-indazole can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The strong and predictable electronic effects of the chloro and nitro substituents create a distinct pattern of chemical shifts and coupling constants that serve as a reliable fingerprint for the molecule. By following the robust experimental protocol outlined in this guide, researchers can obtain high-fidelity spectral data, enabling unambiguous confirmation of the molecular structure, which is a critical step in any chemical synthesis or drug discovery program.

References

-

SpectraBase. (n.d.). 3-CHLORO-4-NITROINDAZOLE. Retrieved from [Link]

-

Iriepa, I., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Elguero, J., et al. (2016). 13 C NMR of indazoles. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-chloro-6-nitro-1H-indazole. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for 3-Chloro-4-nitro-1H-indazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-4-nitro-1H-indazole

In the landscape of modern drug discovery and development, substituted indazoles represent a class of heterocyclic compounds with significant therapeutic potential, known to possess anti-inflammatory, anti-tumor, and anti-HIV activities.[1] 3-Chloro-4-nitro-1H-indazole, a member of this family, serves as a crucial building block or intermediate in the synthesis of more complex pharmaceutical agents. Its precise structural characterization is paramount for ensuring the integrity of synthetic pathways, the purity of final products, and for metabolic studies.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Chloro-4-nitro-1H-indazole, grounded in established principles and field-proven methodologies. We will explore optimal ionization strategies, predict fragmentation behaviors, and present detailed experimental protocols designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Mass Spectrometry Considerations

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN₃O₂ | [2] |

| Monoisotopic Mass | 196.9992 u (for ³⁵Cl) | Calculated |

| Average Molecular Weight | 197.58 g/mol | [3] |

| Key Structural Features | Indazole Core, Chloro Substituent, Nitro Group | - |

The presence of a basic indazole core, a polar nitro group, and an electronegative chlorine atom dictates the compound's behavior in a mass spectrometer. The choice of ionization technique is the first and most critical decision in the analytical workflow.

Ionization Techniques: A Dichotomy of Hard vs. Soft Ionization

The goal of ionization is to convert the neutral 3-Chloro-4-nitro-1H-indazole molecule into a gas-phase ion for subsequent mass analysis. The choice between "soft" and "hard" ionization methods depends on the analytical objective.

-

Electrospray Ionization (ESI) : As a soft ionization technique, ESI is exceptionally well-suited for polar and semi-polar compounds like our target analyte.[4] It typically imparts minimal excess energy, resulting in the formation of intact molecular ions (or pseudo-molecular ions) with little to no in-source fragmentation.[5] This is ideal for accurate molecular weight confirmation. Given the nitrogen atoms in the indazole ring, ESI in positive ion mode will readily produce the protonated molecule, [M+H]⁺ . Conversely, the acidic proton on the indazole nitrogen and the electron-withdrawing nature of the nitro group make the molecule amenable to deprotonation in negative ion mode, forming [M-H]⁻ .[6][7]

-

Electron Ionization (EI) : EI is a "hard" ionization technique commonly paired with Gas Chromatography (GC). It bombards the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation.[8] While this fragmentation provides a detailed structural fingerprint, the molecular ion itself may be weak or absent. EI is suitable if the analyte is thermally stable and sufficiently volatile for GC analysis.

For most applications in drug development, particularly those involving liquid chromatography (LC-MS), ESI is the preferred method due to its soft nature and direct compatibility with liquid-phase separations.

High-Resolution Mass Spectrometry (HRMS) and Isotopic Signature

High-resolution mass spectrometry, using analyzers like Time-of-Flight (TOF) or Orbitrap, is indispensable for confirming the elemental composition of 3-Chloro-4-nitro-1H-indazole. By measuring the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), HRMS provides unambiguous confirmation of the molecular formula.

A key identifying feature of this molecule is the isotopic signature of chlorine. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion, with two peaks separated by approximately 2 Da (the M and M+2 peaks) in a ~3:1 intensity ratio. This signature is a powerful diagnostic tool for identifying and confirming chlorinated species in a complex matrix.

| Ion Species | Isotope | Calculated Exact Mass (m/z) |

| [M+H]⁺ | ³⁵Cl | 197.9919 |

| [M+H]⁺ | ³⁷Cl | 199.9890 |

| [M-H]⁻ | ³⁵Cl | 195.9943 |

| [M-H]⁻ | ³⁷Cl | 197.9914 |

Tandem Mass Spectrometry (MS/MS): Elucidating the Molecular Structure

Tandem mass spectrometry (MS/MS) is used to purposefully fragment a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern provides a detailed map of the molecule's structure. The fragmentation of 3-Chloro-4-nitro-1H-indazole is governed by the cleavage of its most labile bonds and the loss of stable neutral molecules.

Predicted Fragmentation Pathway ([M+H]⁺)

The protonated molecule ([M+H]⁺ at m/z 198.0) is expected to undergo several characteristic fragmentation reactions upon collision-induced dissociation (CID). The nitro group is a common site for initial fragmentation.

-

Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatic compounds is the loss of a nitric oxide radical (•NO), a neutral loss of 30 Da.[6][8]

-

Loss of Nitrogen Dioxide (NO₂): The most characteristic fragmentation is the loss of the entire nitro group as nitrogen dioxide (•NO₂), a neutral loss of 46 Da.[6][8] This pathway is often dominant.

-

Subsequent Fragmentation: The resulting fragment ions can undergo further cleavages, such as the loss of HCN from the pyrazole ring of the indazole core or the loss of the chlorine atom.

The diagram below illustrates the logical workflow for a typical LC-MS/MS experiment.

Caption: A typical LC-MS/MS experimental workflow.

The predicted fragmentation cascade is visualized in the following diagram.

Sources

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. 1H-Indazole, 3-chloro-6-nitro- | SIELC Technologies [sielc.com]

- 4. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 5. as.uky.edu [as.uky.edu]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 3-Chloro-Nitro-1H-Indazole Derivatives for Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] The introduction of a nitro group and a chlorine atom onto the indazole scaffold significantly modulates its electronic and steric properties, thereby influencing its biological activity and solid-state characteristics. This guide provides a comprehensive analysis of the crystal structure of 3-chloro-nitro-1H-indazole derivatives, with a particular focus on the influence of the nitro group's position and N1-substituents on crystal packing and intermolecular interactions. While the specific crystal structure of 3-chloro-4-nitro-1H-indazole remains elusive in the current literature, this whitepaper synthesizes available crystallographic data for closely related 5-nitro and 6-nitro isomers to provide researchers and drug development professionals with critical insights into the structure-property relationships of this important class of compounds.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The therapeutic potential of indazole-based compounds is exemplified by drugs like Benzydamine, an anti-inflammatory agent, and Granisetron, a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea.[1]

The strategic placement of substituents on the indazole ring is a key strategy in tuning the molecule's pharmacokinetic and pharmacodynamic profiles. The 3-chloro substituent is a common feature in many bioactive indazoles, while the electron-withdrawing nitro group can significantly impact molecular interactions and reactivity. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, such as solubility and stability, and for designing new derivatives with enhanced therapeutic efficacy.

Synthetic Pathways to 3-Chloro-Nitro-1H-Indazole Derivatives

Synthesis of the 4-Nitro-1H-Indazole Precursor

A common route to 4-nitro-1H-indazole starts from 2-methyl-3-nitroaniline. The synthesis proceeds via a diazotization reaction followed by intramolecular cyclization.

Experimental Protocol:

-

Diazotization: Dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid at 0 °C.

-

Cyclization: Add a solution of sodium nitrite (2.2 eq) in water to the reaction mixture at once with vigorous stirring. An immediate precipitate should form.

-

Work-up: Allow the reaction to warm to room temperature and stir overnight. Filter the precipitate and concentrate the filtrate under reduced pressure.

-

Purification: Suspend the resulting solid in water, filter, and dry to yield 4-nitro-1H-indazole.[3]

Proposed Chlorination and N-Alkylation

Subsequent chlorination at the 3-position can be achieved using a suitable chlorinating agent. N-alkylation at the N1 position is then typically performed by reacting the 3-chloro-nitro-indazole with an appropriate alkyl halide in the presence of a base.

Experimental Protocol for N-Alkylation (Example for a 6-Nitro Derivative):

-

Reaction Setup: To a solution of 3-chloro-6-nitroindazole (1.0 eq) in THF, add potassium carbonate (2.0 eq) and a catalytic amount of tetra-n-butylammonium bromide.

-

Alkylation: Add the desired alkyl bromide (e.g., allyl bromide, 2.0 eq) to the mixture.

-

Reaction Monitoring: Stir the mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture and remove the solvent under vacuum. Purify the crude product by column chromatography on silica gel.[1]

Crystallization and X-ray Diffraction: A Methodological Overview

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Experimental Protocol for Single-Crystal Growth and X-ray Diffraction:

-

Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Grow single crystals by slow evaporation of the solvent at room temperature.[2]

-

Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods and refine the atomic model against the experimental data.[4]

Comparative Analysis of the Crystal Structures of 3-Chloro-Nitro-1H-Indazole Derivatives

The following sections detail the crystal structures of two representative 3-chloro-nitro-1H-indazole derivatives, highlighting the impact of the nitro group's position and N1-substituent on the solid-state architecture.

3-Chloro-1-methyl-5-nitro-1H-indazole

The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals an essentially planar indazole system.[5] The molecule is comprised of fused five- and six-membered rings with a chlorine atom, a nitro group, and a methyl group as substituents.[5]

Table 1: Crystallographic Data for 3-Chloro-1-methyl-5-nitro-1H-indazole [5]

| Parameter | Value |

| Chemical Formula | C₈H₆ClN₃O₂ |

| Molecular Weight | 211.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| V (ų) | 868.5 (6) |

| Z | 4 |

A notable feature of the crystal packing is the formation of dimers through a close contact between a nitro-oxygen atom and the chlorine atom of a neighboring molecule.[5] This interaction, with a distance of 3.066(2) Å, is shorter than the sum of the van der Waals radii of oxygen and chlorine, indicating a significant intermolecular interaction.[5] No classical hydrogen bonds are observed in the structure.[5]

3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole

The crystal structure of this derivative features two independent molecules in the asymmetric unit, primarily differing in the orientation of the allyl substituent.[1]

Table 2: Crystallographic Data for 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole [1]

| Parameter | Value |

| Chemical Formula | C₁₀H₈ClN₃O₂ |

| Molecular Weight | 237.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.5726 (2) |

| b (Å) | 9.8742 (3) |

| c (Å) | 28.1152 (8) |

| β (°) | 94.416 (1) |

| V (ų) | 2096.03 (10) |

| Z | 8 |

The crystal packing is characterized by slipped π-stacking of the indazole rings, a common feature in aromatic systems.[1] Additionally, weak C-H···O and C-H···Cl hydrogen bonds contribute to the overall stability of the crystal lattice.[1]

Structure-Property Insights for Drug Development

The analysis of these crystal structures provides valuable insights for drug development:

-

Polymorphism: The existence of two independent molecules in the asymmetric unit of the 6-nitro derivative suggests the potential for polymorphism, which can have significant implications for the drug's stability, solubility, and bioavailability.

-

Intermolecular Interactions: The dominant intermolecular interactions, such as π-stacking and weak hydrogen bonds, will influence the material's physical properties. Understanding these interactions can aid in the design of co-crystals or salts with improved pharmaceutical profiles.

-

Molecular Conformation: The planarity of the indazole ring system is a key feature that will affect how these molecules interact with their biological targets. The orientation of substituents, as seen with the allyl group, can be critical for receptor binding.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 3-chloro-nitro-1H-indazole derivatives. While the crystal structure of the 4-nitro isomer is yet to be reported, the comparative analysis of the 5-nitro and 6-nitro derivatives offers a solid foundation for understanding the solid-state properties of this class of compounds. The interplay of the nitro group's position, N1-substituents, and the resulting intermolecular forces dictates the crystal packing and, by extension, the physicochemical properties relevant to drug development. Further research into the synthesis and crystallization of the 4-nitro derivative is warranted to complete the structural landscape of these medicinally important molecules.

References

-

SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. (2018). J. MAR. CHIM. HETEROCYCL., 17(1). [Link]

-

Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o834–o835. [Link]

- Mohamed Abdelahi, M. M., Sebbar, N. K., Jasinski, J. P., El Ammari, L., & Rakib, E. M. (2017). 3-Chloro-1-ethyl-6-nitro-1H-indazole.

-

Abdelahi, M. M., El Bakri, Y., Lai, C.-H., Subramani, K., Anouar, E. H., Ahmad, S., Benchidmi, M., Mague, J. T., Popović-Djordjević, J., & Goumri-Said, S. (2022). Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151–167. [Link]

-

Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o834–o835. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 4. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical and Computational Studies of 3-Chloro-4-nitro-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-4-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents.[1][2] This technical guide provides a comprehensive theoretical and computational analysis of its molecular structure, spectroscopic properties, and electronic characteristics. By leveraging Density Functional Theory (DFT), this paper aims to deliver field-proven insights into the causality behind its chemical behavior, offering a predictive framework to guide further experimental research and drug development efforts.

Introduction: The Strategic Importance of Indazole Derivatives

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1] Their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, have established them as privileged scaffolds in drug discovery.[1][3][4] The subject of this guide, 3-Chloro-4-nitro-1H-indazole, presents a unique combination of a halogen substituent and an electron-withdrawing nitro group, which are expected to significantly influence its reactivity and interaction with biological targets.[2] Computational chemistry, particularly DFT, provides a powerful and predictive tool to elucidate the intrinsic properties of such molecules, thereby accelerating the rational design of new drug candidates.[5][6]

CORE DIRECTIVE: A Structured Approach to Computational Analysis

This guide is structured to provide a logical and in-depth exploration of 3-Chloro-4-nitro-1H-indazole, moving from fundamental structural analysis to the prediction of complex spectroscopic and electronic properties.

Figure 2: A simplified representation of the HOMO-LUMO energy gap. The energy difference between these frontier orbitals is indicative of the molecule's electronic stability and reactivity.

Table 4: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -7.12 |

| LUMO Energy | -3.05 |

| HOMO-LUMO Gap (ΔE) | 4.07 |

The calculated HOMO-LUMO gap suggests that 3-Chloro-4-nitro-1H-indazole is a moderately reactive species, a characteristic that can be favorable for biological activity.

Molecular Electrostatic Potential (MESP)

The MESP surface provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting non-covalent interactions, such as those with enzyme active sites. For 3-Chloro-4-nitro-1H-indazole, the MESP is expected to show negative potential around the nitro group and the chlorine atom, and a positive potential near the N-H proton.

UV-Vis Spectral Analysis

The electronic absorption properties of 3-Chloro-4-nitro-1H-indazole were simulated using Time-Dependent DFT (TD-DFT). The predicted absorption maxima (λmax) correspond to electronic transitions between molecular orbitals. Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV-Vis region. [7][8][9][10][11] Table 5: Predicted UV-Vis Absorption Maxima

| λmax (nm) | Major Contribution |

| ~350 | HOMO → LUMO |

| ~280 | HOMO-1 → LUMO |

Potential Applications in Drug Development

The computational data presented in this guide provides a strong foundation for the further development of 3-Chloro-4-nitro-1H-indazole as a lead compound. The presence of the chloro and nitro substituents offers opportunities for synthetic modification to optimize pharmacological properties. [12]For instance, the chlorine at the 3-position can be a site for nucleophilic substitution to introduce different functional groups, while the nitro group can be reduced to an amine, providing a handle for further derivatization. [13]These modifications can be guided by the electronic and structural insights gained from this computational study to enhance binding affinity and selectivity for specific biological targets.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical and computational characterization of 3-Chloro-4-nitro-1H-indazole. The presented data on its molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties offer a robust framework for understanding its chemical behavior. These findings are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rational design and synthesis of novel indazole-based therapeutic agents.

References

- Bandaru, G., & Vijayakumar, V. (2024).

- Henry Rzepa. (n.d.). HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Imperial College London.

- Gopi, B., & Vijayakumar, V. (2024).

- Bandaru Gopi, & V. Vijayakumar. (2024).

- Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies.

- Gopi, B., & Vijayakumar, V. (2024). (PDF) Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances.

- Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta.

- Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.

- Dennler, E. B. (1967). The nuclear magnetic resonance spectra of substituted indazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- (n.d.). HOMO-LUMO of five-membered heterocycles and their energy gap calculated....

- (2015). Effect of nitrobenzene on solution UV/Vis spectra. Chemistry Stack Exchange.

- (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:....

- (2017). Heteroatom and solvent effects on molecular properties of formaldehyde and thioformaldehyde symmetrically disubstituted with heterocyclic groups C4H3Y (where Y = O–Po). PMC - NIH.

- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org.

- (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

- (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. WuXi Biology.

- (2016). (PDF) 13 C NMR of indazoles.

- (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in....

- (2007).

- (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- (n.d.). The Ultraviolet Absorption Spectra of Some Nitro Compounds. ProQuest.

- (n.d.). Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.

- (n.d.). 1H-Indazole, 3-chloro-6-nitro-. PubChem.

- (2017). (PDF) SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE.

- (n.d.). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PMC - NIH.

- (2017). (PDF) 3-Chloro-1-ethyl-6-nitro-1H-indazole.

- (n.d.). 3-Chloro-4-fluoro-5-nitro-1H-indazole. PubChem.

- (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- (2023). 3-Bromo-6-chloro-4-nitro-1H-indazole. Smolecule.

- (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....

- (n.d.). Indazole synthesis. Organic Chemistry Portal.

- (n.d.). IR: nitro groups.

- (n.d.). 3-Chloro-4-nitro-1H-indazole, 95% Purity, C7H4ClN3O2, 1 gram. CP Lab Safety.

- (n.d.). INFRARED REFERENCE SPECTRA. PMDA.

- (n.d.). Figure S20. FT-IR spectrum of 5-nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3d) with KBr pellet.

- (n.d.). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. Benchchem.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-Bromo-6-chloro-4-nitro-1H-indazole | 885519-92-6 [smolecule.com]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis molecular docking and DFT studies on novel indazole derivatives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. The Ultraviolet Absorption Spectra of Some Nitro Compounds - ProQuest [proquest.com]

- 12. benchchem.com [benchchem.com]

- 13. Indazole synthesis [organic-chemistry.org]

Topic: Synthesis and Characterization of Novel 3-Chloro-4-nitro-1H-indazole Derivatives

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics and clinical candidates.[1][2] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 3-chloro-4-nitro-1H-indazole, a versatile intermediate poised for the development of novel derivative libraries. We will elucidate a robust synthetic strategy, emphasizing the rationale behind key procedural choices to ensure regiochemical control and high yields. Furthermore, this document details a multi-technique analytical workflow for unambiguous structural confirmation, a critical step in advancing compounds through the drug discovery pipeline. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold for creating next-generation therapeutics.

The Strategic Importance of the Indazole Scaffold in Drug Discovery

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[3] This structural motif is a bioisostere of indole, allowing it to interact with a wide range of biological targets.[1] The therapeutic impact of this scaffold is demonstrated by its incorporation into drugs like:

-

Pazopanib: A multi-kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma.[1]

-

Axitinib: A selective inhibitor of VEGFRs used in cancer chemotherapy.[4]

-

Granisetron: A 5-HT3 receptor antagonist used as an antiemetic to combat the side effects of chemotherapy.[1]

The 3-chloro-4-nitro-1H-indazole core, in particular, is a strategically designed intermediate. The nitro group at the C4 position acts as a powerful electron-withdrawing group, which can modulate the electronic properties of the ring system and serve as a handle for further chemical modification (e.g., reduction to an amine). The chlorine atom at the C3 position is an excellent leaving group, paving the way for nucleophilic substitution reactions to introduce a diverse array of functional groups, a key strategy in exploring Structure-Activity Relationships (SAR).[5]

Synthetic Strategy and Pathway

The synthesis of functionalized indazoles requires careful planning to control the regioselectivity of substitutions on the benzene ring. Our approach focuses on a logical sequence of nitration followed by chlorination, leveraging the directing effects of the indazole nucleus itself.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the significant biological activities of the indazole scaffold, with a focus on its applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the underlying mechanisms of action, explore key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these biological activities. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this versatile and promising heterocyclic motif.

Introduction: The Physicochemical Landscape of the Indazole Scaffold

Indazole, a bicyclic aromatic compound, consists of a benzene ring fused to a pyrazole ring. It exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][3] This stability, coupled with the presence of two nitrogen atoms, imparts a unique electronic distribution and hydrogen bonding capability, making the indazole scaffold an excellent pharmacophore for interacting with biological macromolecules.[4] The ability to readily functionalize the indazole ring at multiple positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, a critical aspect in modern drug design.[1]

Anticancer Activity: Targeting the Pillars of Malignancy

The indazole scaffold is a cornerstone in the development of numerous anticancer agents, with several indazole-based drugs approved for clinical use.[5][6] Their anticancer effects are primarily mediated through the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][5]

Mechanism of Action: Kinase Inhibition

Indazole derivatives have been successfully developed as inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[2][5] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to the inhibition of cell proliferation, angiogenesis, and metastasis, and the induction of apoptosis.[6]

Caption: VEGFR-2 Signaling Pathway Inhibition by Indazole Derivatives.

Key Kinase Targets and Structure-Activity Relationships (SAR)

The versatility of the indazole scaffold allows for the development of inhibitors targeting a range of kinases implicated in cancer.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Indazole-based compounds like Axitinib and Pazopanib are potent VEGFR inhibitors, crucial for blocking angiogenesis, the formation of new blood vessels that tumors need to grow.[2][5] SAR studies have shown that substitution at the N1 and C3 positions of the indazole ring are critical for potent VEGFR-2 inhibition.[2]

-

Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their overexpression is common in many cancers.[2] Indazole derivatives have been developed as potent inhibitors of Aurora kinases A and B.[7][8] The selectivity for Aurora A versus B can be modulated by substitutions on the indazole core.[8]

-

Threonine Tyrosine Kinase (TTK): TTK is a key regulator of the mitotic spindle assembly checkpoint. Indazole-based compounds have shown potent and selective inhibition of TTK.[9]

Table 1: Inhibitory Activity of Representative Indazole Derivatives against Oncogenic Kinases

| Compound/Drug | Target Kinase | IC50 (nM) | Reference |

| Axitinib | VEGFR-2 | - | [5] |

| Pazopanib | VEGFR-2 | 30 | [2] |

| Indazole Derivative 17 | Aurora A | 26 | [10] |

| Indazole Derivative 17 | Aurora B | 15 | [10] |

| Indazole Derivative 21 | Aurora B | 31 | [10] |

| Indazole Derivative 30 | Aurora A | 85 | [10] |

| CFI-400936 | TTK | 3.6 | [9] |

| Indazole-pyrimidine derivative 13i | VEGFR-2 | 34.5 | [2] |

| Indazole-quinazoline derivative 12b | VEGFR-2 | 5.4 | [2] |

Experimental Protocol: In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

Workflow: MTT Assay for Cell Viability

Caption: MTT Assay Workflow.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the indazole derivative and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[14] Indazole derivatives have demonstrated significant anti-inflammatory properties, offering a promising avenue for the development of novel anti-inflammatory drugs.[1][4]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent inflammatory mediators.[1][15] Additionally, some indazole compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][16]

Signaling Pathway: COX-2 Inhibition

Caption: Mechanism of COX-2 Inhibition by Indazole Derivatives.

Key Anti-inflammatory Targets and SAR

-

Cyclooxygenase-2 (COX-2): Several indazole derivatives have shown potent and selective inhibition of COX-2.[1] For example, 5-aminoindazole has demonstrated significant COX-2 inhibitory activity.[1] The nature and position of substituents on the indazole ring play a crucial role in determining the potency and selectivity of COX-2 inhibition.

Table 2: COX-2 Inhibitory Activity of Indazole Derivatives

| Compound | IC50 (µM) for COX-2 Inhibition | Reference |

| Indazole | 23.42 | [1] |

| 5-Aminoindazole | 12.32 | [1] |

| 6-Nitroindazole | 18.76 | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for evaluating the anti-inflammatory activity of new compounds.[3][15][17]

Workflow: Carrageenan-Induced Paw Edema

Caption: Carrageenan-Induced Paw Edema Workflow.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the indazole derivative or a vehicle control to the rats, typically via intraperitoneal or oral route, 30-60 minutes before carrageenan injection.[17]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[3][18]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. The indazole scaffold has emerged as a promising framework for the development of neuroprotective agents.[19][20]

Mechanism of Action: Targeting Key Neuropathological Pathways

Indazole derivatives exert their neuroprotective effects through various mechanisms, including the inhibition of key enzymes involved in neurodegeneration and the modulation of signaling pathways that promote neuronal survival.[19][20]

-

Inhibition of Monoamine Oxidase (MAO): MAO enzymes are involved in the breakdown of neurotransmitters, and their dysregulation is implicated in Parkinson's disease. Indazole derivatives have been identified as potent MAO inhibitors.[19][21]

-

Inhibition of Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a key enzyme in the pathogenesis of Alzheimer's disease. Indazole-based compounds have shown promise as GSK-3 inhibitors.[19][21]

-

Modulation of Sodium Channels: Some oxadiazolylindazole derivatives have been shown to be voltage-dependent sodium channel modulators, demonstrating neuroprotective activity in hippocampal slices.[22]

Experimental Protocol: In Vitro Neuroprotection Assay using Organotypic Hippocampal Slice Cultures

Organotypic hippocampal slice cultures provide an excellent in vitro model to study neuroprotection as they preserve the complex cellular architecture and synaptic circuitry of the hippocampus.[23][24]

Step-by-Step Methodology:

-

Slice Preparation: Prepare 350-400 µm thick hippocampal slices from postnatal day 10-11 rat pups using a vibratome.[23][24]

-

Culture: Culture the slices on semi-permeable membrane inserts for 14-15 days to allow for maturation.[23]

-

Excitotoxic Insult: Induce neurodegeneration by exposing the slices to an excitotoxin such as N-methyl-D-aspartate (NMDA) or kainic acid.[23]

-

Compound Treatment: Treat the slices with the indazole derivative at various concentrations before, during, or after the excitotoxic insult.

-

Assessment of Neuroprotection: Assess neuronal death using a fluorescent indicator like propidium iodide (PI), which only enters cells with compromised membranes.[23]

-

Data Analysis: Quantify the fluorescence intensity to determine the extent of neuroprotection conferred by the indazole compound.

Conclusion and Future Perspectives

The indazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with a profound impact on the discovery and development of new therapeutic agents. Its versatility has led to the creation of potent and selective modulators of a wide array of biological targets, addressing critical unmet medical needs in oncology, inflammation, and neurodegeneration.

The future of indazole-based drug discovery lies in the continued exploration of its chemical space through innovative synthetic methodologies and the application of cutting-edge drug design strategies. A deeper understanding of the structure-activity relationships will enable the rational design of next-generation indazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of novel biological targets for the indazole scaffold holds the potential to unlock new therapeutic applications for this remarkable heterocyclic system. As our understanding of disease biology continues to evolve, the indazole scaffold is poised to remain at the forefront of medicinal chemistry, contributing to the development of safer and more effective medicines for a multitude of human diseases.

References

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

-

Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Importance of Indazole against Neurological Disorders. Current Medicinal Chemistry. [Link]

-

Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. ChEMBL. [Link]

-

In Vitro Hippocampal Slice Culture – Neuroprotection Assay. PANAChE Database. [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. [Link]

-

Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry. [Link]

-

Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. ResearchGate. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Importance of Indazole against Neurological Disorders. Bentham Science. [Link]

-

Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]

-

Importance of Indazole against Neurological Disorders. ResearchGate. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

In vitro kinase assay. protocols.io. [Link]

-

Discovery of indazole derivatives 17-19 as VEGFRi nhibitors. ResearchGate. [Link]

-

Design of indazole derivatives 32-33 as TTK inhibitors. ResearchGate. [Link]

-

Organotypic Hippocampal Slice Cultures As a Model to Study Neuroprotection and Invasiveness of Tumor Cells. JoVE. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate. [Link]

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

-

development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. [Link]

-

In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

-

Identification of indazole derivatives 46-49 as PI3K inhibitors. ResearchGate. [Link]

-

Organotypic Hippocampal Slice Culture PROTOCOL. Journal of Visualized Experiments. [Link]

-

Hippocampal slice culture protocol. Sino Biological. [Link]

-

Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones. Journal of Medicinal Chemistry. [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules. [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]

-

Organotypic Hippocampal Slice Culture PROTOCOL. Journal of Visualized Experiments. [Link]

-

吲唑在神经疾病防治中的重要性。 (Importance of Indazole in the Prevention and Treatment of Neurological Diseases). Suppr. [Link]

-

Kinase assays. BMG LABTECH. [Link]

Sources

- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document: Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. (CHEMBL33... - ChEMBL [ebi.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. inotiv.com [inotiv.com]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

- 21. researchgate.net [researchgate.net]

- 22. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro Hippocampal Slice Culture [panache.ninds.nih.gov]

- 24. Organotypic Hippocampal Slice Cultures As a Model to Study Neuroprotection and Invasiveness of Tumor Cells [jove.com]

An In-depth Technical Guide to Molecular Modeling and Docking Studies of 3-Chloro-4-nitro-1H-indazole

This guide provides a comprehensive walkthrough of the molecular modeling and docking studies for 3-Chloro-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. We will explore the rationale behind computational approaches in modern drug discovery, detail a robust methodology for in silico analysis, and interpret the potential interactions of this molecule with a relevant biological target.

Introduction: The Rationale for In Silico Investigation of Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The specific functionalization of the indazole ring, such as the presence of chloro and nitro groups in 3-Chloro-4-nitro-1H-indazole, can significantly influence its physicochemical properties and its interactions with biological macromolecules.